

# A Comparative Guide to Clinical Trial Data of FAP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | NH2-UAMC1110 TFA |           |
| Cat. No.:            | B10857370        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target for cancer therapy and diagnostics. A variety of FAP inhibitors, ranging from small molecules and antibodies to radiolabeled agents for theranostics, are currently under investigation in clinical trials. This guide provides a comparative overview of the clinical trial data for several FAP inhibitors in cancer patients, presenting key efficacy and safety findings in a structured format, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

### **Comparative Efficacy and Safety of FAP Inhibitors**

The following table summarizes the quantitative data from various clinical trials of FAP inhibitors. It is important to note that these trials were not head-to-head comparisons, and thus, direct cross-trial conclusions should be drawn with caution.



| FAP<br>Inhibitor            | Trial Phase                                                        | Cancer<br>Type(s)                  | N                                                                                            | Efficacy<br>Results                                                                                          | Key<br>Safety/Toler<br>ability<br>Findings                                                   |
|-----------------------------|--------------------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Talabostat<br>(Val-boroPro) | Phase II                                                           | Metastatic<br>Colorectal<br>Cancer | 28                                                                                           | No objective<br>responses;<br>21% of<br>patients had<br>stable<br>disease for a<br>median of 25<br>weeks.[1] | One patient experienced renal failure related to the drug.[1]                                |
| Phase II                    | Stage IV<br>Melanoma                                               | 43<br>(evaluable)                  | Partial responses in 13.9% of patients; 46.5% had stable disease for four or more cycles.[2] | High-dose<br>cisplatin-<br>associated<br>nausea and<br>vomiting were<br>significant.[2]                      |                                                                                              |
| Phase II                    | Chronic Lymphocytic Leukemia (CLL) (in combination with rituximab) | 42<br>(evaluable)                  | Partial<br>responses in<br>19% of<br>patients.[2]                                            | Not detailed<br>in the<br>provided<br>search<br>results.                                                     |                                                                                              |
| Sibrotuzumab                | Phase II                                                           | Metastatic<br>Colorectal<br>Cancer | 17<br>(evaluable)                                                                            | No complete<br>or partial<br>remissions; 2<br>patients had<br>stable<br>disease.[3]                          | Well tolerated<br>and safe;<br>adverse<br>reactions<br>included<br>rigors/chills,<br>nausea, |



|                                            |                                                                 |                                                 |                                                                                       |                                                                                                     | flushing, and<br>one case of<br>bronchospas<br>m.[3]                                                                                             |
|--------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase I                                    | Advanced FAP-positive cancers (colorectal, non-small cell lung) | 24<br>(evaluable)                               | No objective tumor responses.[4]                                                      | Repeat infusions were safe; treatment- related adverse events in 6 patients.[4][5] [6]              |                                                                                                                                                  |
| [ <sup>177</sup> Lu]Lu-<br>LNC1004         | Phase II                                                        | Advanced<br>Metastatic<br>Cancers (11<br>types) | 28                                                                                    | Disease control in 46% of patients (4 partial responses, 9 stable disease).[7]                      | Grade 3/4 hematotoxicit y in 21% of patients (thrombocyto penia, leukopenia, neutropenia). No grade 3/4 hepatotoxicity or nephrotoxicity .[7][8] |
| First-in-<br>human,<br>Dose-<br>escalation | Metastatic<br>Radioiodine-<br>Refractory<br>Thyroid<br>Cancer   | 12                                              | Objective<br>response rate<br>of 25% and<br>disease<br>control rate of<br>83%.[9][10] | Well tolerated; 1 patient had grade 4 thrombocytop enia, and 2 had grade 3/4 hematotoxicit y at the |                                                                                                                                                  |



|                                     |                         |                                           |                                                                                  | highest dose.<br>[9][10]                               |                                                                                                 |
|-------------------------------------|-------------------------|-------------------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| [ <sup>177</sup> Lu]Lu-<br>FAP-2286 | Phase I/II<br>(LuMIERE) | Advanced or<br>Metastatic<br>Solid Tumors | 11                                                                               | 1 confirmed partial response and 1 stable disease.[11] | Manageable safety profile; one instance of grade 4 lymphopenia was a doselimiting toxicity.[11] |
| Prospective<br>Study                | Advanced<br>Lung Cancer | 9                                         | Overall response rate of 77.78%; median OS of 10 months and PFS of 6 months.[12] | No grade III/IV toxicity events were observed.[12]     |                                                                                                 |

#### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of their outcomes.

### Talabostat in Metastatic Colorectal Cancer (Phase II)[1]

- Objective: To evaluate the clinical impact of FAP inhibition with single-agent Talabostat in patients with previously treated metastatic colorectal cancer.
- Patient Population: Patients with metastatic colorectal cancer who had previously received systemic chemotherapies, with measurable disease, ECOG performance status of 0 to 2, and adequate organ function.
- Intervention: Talabostat (Val-boroPro) 200 μg administered orally twice daily, continuously.
- Primary Endpoint: Objective response rate.



- Secondary Endpoints: Duration of stable disease, progression-free survival, and overall survival.
- Correlative Studies: Evaluation of the pharmacodynamic effects of Talabostat on FAP enzymatic function in peripheral blood.

## Sibrotuzumab in Metastatic Colorectal Cancer (Early Phase II)[3]

- Objective: To investigate the anti-tumor activity, safety, and pharmacokinetics of unconjugated sibrotuzumab.
- Patient Population: Patients with metastatic colorectal cancer with one or more measurable lesions.
- Intervention: Weekly intravenous infusions of sibrotuzumab at a dose of 100 mg for 12 weeks.
- Primary Endpoint: Tumor response (complete or partial remission).
- Secondary Endpoints: Safety, pharmacokinetics.

## [177Lu]Lu-LNC1004 in Advanced Metastatic Cancers (Phase II)[7][8]

- Objective: To evaluate the efficacy and safety of [177Lu]Lu-LNC1004 radioligand therapy in patients with end-stage metastatic tumors with high FAP expression.
- Patient Population: 28 patients with progressive metastatic malignancies (11 types) with high FAP expression (maximum standardized uptake value ≥10 in >50% of tumors) who had exhausted all approved therapies.
- Intervention: Patients were scheduled to receive four cycles of [177Lu]Lu-LNC1004 at 3.33
   GBq/cycle every 6 weeks.
- Primary Endpoint: Post-radioligand therapy radiologic response.



 Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), dosimetry, and safety.

## [177Lu]Lu-FAP-2286 in Advanced Lung Cancer (Prospective Study)[12]

- Objective: To evaluate the efficacy and safety of peptide-targeted radionuclide therapy (PTRT) with [177Lu]Lu-FAP-2286 in advanced lung cancer.
- Patient Population: 9 patients diagnosed with advanced lung cancer who met the inclusion criteria.
- Intervention: PTRT with [177Lu]Lu-FAP-2286.
- Efficacy Assessment: Short-term efficacy was assessed using RECIST 1.1 and PERCIST 1.0 criteria. Long-term efficacy was evaluated through overall survival, progression-free survival (PFS), and overall response rate.
- Safety Assessment: Toxicity was assessed using CTCAE v5.0.

### **Visualizing FAP-Targeted Cancer Therapy**

Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the concepts.





Click to download full resolution via product page

Caption: Mechanism of FAP-targeted cancer therapy.





Click to download full resolution via product page

Caption: General workflow of a clinical trial for a FAP inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Stromal antigen targeting by a humanised monoclonal antibody: an early phase II trial of sibrotuzumab in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I dose-escalation study of sibrotuzumab in patients with advanced or metastatic fibroblast activation protein-positive cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. synapse.mskcc.org [synapse.mskcc.org]
- 7. 177Lu-LNC1004 Radioligand Therapy in Patients with End-stage Metastatic Cancers: A Single-Center, Single-Arm, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-LNC1004 Radioligand Therapy in Patients with End-Stage Metastatic Cancers: A Single-Center, Single-Arm, Phase II Study | CoLab [colab.ws]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fibroblast Activation Protein-Targeted Radioligand Therapy with 177Lu-EB-FAPI for Metastatic Radioiodine-Refractory Thyroid Cancer: First-in-Human, Dose-Escalation Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Efficacy and Safety Evaluation of 177Lu-FAP-2286 in the Treatment of Advanced Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trial Data of FAP Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857370#clinical-trial-data-comparing-various-fap-inhibitors-in-cancer-patients]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com